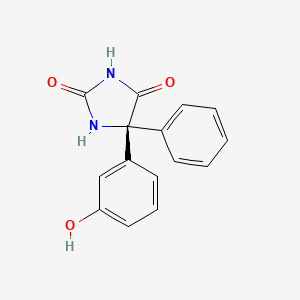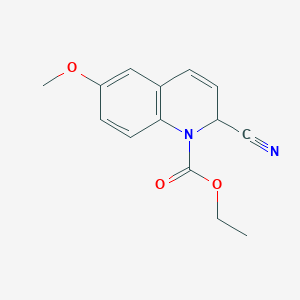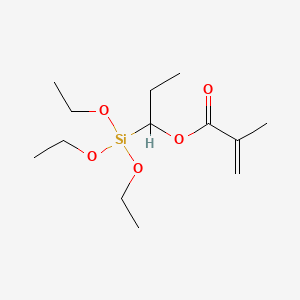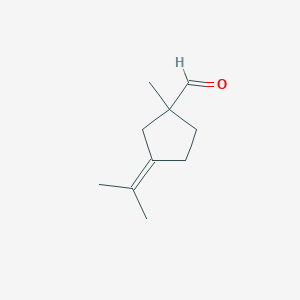![molecular formula C12H27OPSi B14613510 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one CAS No. 60820-23-7](/img/structure/B14613510.png)
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one is a tertiary phosphine compound characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a phosphanyl group attached to a 2,2-dimethylpropan-1-one backbone. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Métodos De Preparación
The synthesis of 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one typically involves the reaction of tert-butyl(trimethylsilyl)phosphine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .
Aplicaciones Científicas De Investigación
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials
Mecanismo De Acción
The mechanism of action of 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets through its phosphanyl group. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions depend on the specific conditions and the nature of the interacting molecules .
Comparación Con Compuestos Similares
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Trimethylsilylphosphines: These compounds have similar structural features but differ in their reactivity and applications.
tert-Butylphosphines: These compounds share the tert-butyl group but differ in the presence of the trimethylsilyl group.
Dimethylpropan-1-one derivatives: These compounds have the same backbone but differ in the substituents attached to the phosphanyl group. The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and applications
Propiedades
Número CAS |
60820-23-7 |
|---|---|
Fórmula molecular |
C12H27OPSi |
Peso molecular |
246.40 g/mol |
Nombre IUPAC |
1-[tert-butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H27OPSi/c1-11(2,3)10(13)14(12(4,5)6)15(7,8)9/h1-9H3 |
Clave InChI |
PRBYHVKJPPWHGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)P(C(C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



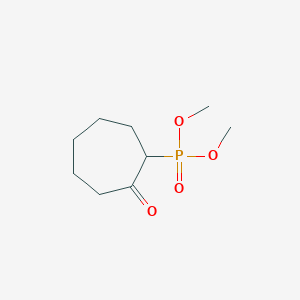
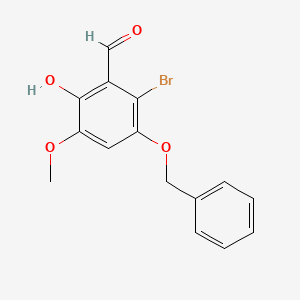
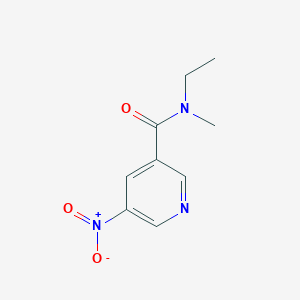
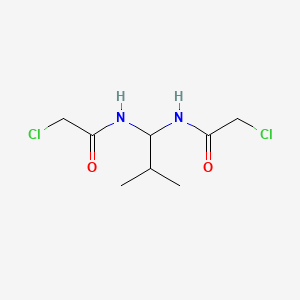
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
